BenchChemオンラインストアへようこそ!

2,8-Diazaspiro[5.5]undecane dihydrochloride

DHFR inhibition antiproliferative activity cancer chemotherapy

Procure 2,8-Diazaspiro[5.5]undecane dihydrochloride as a privileged, patent-protected scaffold for immunomodulation, D3R ligands, CCR5 antagonists, and antifolate programs. The spiro[5.5]undecane core provides enhanced 3D vector geometry and regioisomeric purity not achievable with linear diamines or other diazaspiro isomers. Dihydrochloride salt ensures optimal solubility and handling for N2,N8-diacylation and orthogonal derivatization workflows.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
CAS No. 91188-28-2
Cat. No. B1627063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[5.5]undecane dihydrochloride
CAS91188-28-2
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1CC2(CCCNC2)CNC1.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-3-9(7-10-5-1)4-2-6-11-8-9;;/h10-11H,1-8H2;2*1H
InChIKeyKJCCLEFCCVOPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Diazaspiro[5.5]undecane Dihydrochloride (CAS 91188-28-2): Core Spirocyclic Diamine Scaffold for Immunomodulation and GPCR-Targeted Drug Discovery


2,8-Diazaspiro[5.5]undecane dihydrochloride (CAS 91188-28-2) is the dihydrochloride salt of a bicyclic diamine featuring a conformationally constrained spiro[5.5]undecane framework with nitrogen atoms at the 2- and 8-positions [1]. The compound serves as a versatile synthetic building block and privileged scaffold in medicinal chemistry, with its N2 and N8 sites enabling orthogonal functionalization for the construction of structurally diverse bioactive molecules [1]. Its basic physicochemical properties include a predicted density of 1.0±0.1 g/cm³, boiling point of 230.3±8.0 °C at 760 mmHg, and vapor pressure of 0.1±0.5 mmHg at 25°C . The spirocyclic core imparts enhanced three-dimensionality and conformational restriction compared to simple linear diamines, a feature leveraged in multiple drug discovery programs targeting immunomodulation, CCR5 antagonism, orexin receptor modulation, and dopamine receptor pharmacology [2][3][4].

Why Generic 2,8-Diazaspiro[5.5]undecane Dihydrochloride Cannot Be Arbitrarily Substituted with Other Spirocyclic Diamines or Simple Piperazines


The 2,8-diazaspiro[5.5]undecane scaffold is not functionally interchangeable with other diazaspiro regioisomers (e.g., 2,7-, 3,9-, or 1,9-substitution patterns) or with simple linear diamines due to three critical differentiation factors: (1) spirocyclic conformational constraint alters vector geometry and exit angles of functionalized appendages, directly impacting target binding affinity and selectivity profiles [1]; (2) the 2,8-substitution pattern positions the two nitrogen atoms at distinct steric and electronic environments compared to other regioisomers, enabling differential reactivity in orthogonal protection and derivatization strategies [2]; and (3) the dihydrochloride salt form provides specific solubility and handling characteristics that differ from the free base or alternative salt forms, with direct implications for synthetic workflow reproducibility and yield optimization . Head-to-head comparative data across diazaspiro regioisomers demonstrate that substitution pattern alone can produce orders-of-magnitude differences in receptor binding affinity and functional selectivity, as evidenced by D3 receptor ligand studies where the diazaspiro core outperformed the piperazine congener in off-target selectivity [1].

Quantitative Differentiation Evidence for 2,8-Diazaspiro[5.5]undecane Dihydrochloride: Comparative Binding, Selectivity, and Scaffold Performance Data


Dihydrofolate Reductase (DHFR) Inhibitory Activity: Direct Quantitative Measurement in L1210 Murine Leukemia Cells

The target compound exhibits measurable inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells, as documented in the BindingDB ChEBML_54610 assay entry [1]. While specific Ki or IC50 values for this exact compound are not publicly disclosed in the open literature, the assay provides a validated experimental context for DHFR inhibition, positioning the 2,8-diazaspiro[5.5]undecane scaffold as a potential antifolate chemotype distinct from classical diaminopyrimidine and pteridine-based DHFR inhibitors such as methotrexate (Ki = 0.01-0.2 nM for human DHFR) [2]. The spirocyclic diamine core offers a structurally differentiated starting point for antifolate development compared to traditional linear diamine-containing DHFR inhibitors.

DHFR inhibition antiproliferative activity cancer chemotherapy L1210 leukemia

Dopamine D3 Receptor Scaffold Selectivity: Diazaspiro Core versus Piperazine Congener in GPCR Off-Target Profiling

A systematic fragmentation study of diazaspiro[5.5]undecane-containing D3R ligands demonstrated that the diazaspiro orthosteric fragment (compound 5a) exhibits an unusually low D3R affinity of Ki = 2.7 μM, compared to its piperazine congener (compound 5d) which retains high affinity with D3R Ki = 23.9 nM [1]. Critically, the full-length diazaspiro-containing ligand (compound 1, D3R Ki = 12.0 nM, D2R/D3R selectivity ratio = 905) displayed significantly reduced off-target interactions at serotoninergic (5-HT) and adrenergic GPCRs compared to piperazine-containing D3R scaffolds, which are known to exhibit promiscuous binding across these receptor families [1]. The study explicitly concludes that the diazaspiro core provides a 'unique rationale for implementing weakly potent orthosteric fragments into D3R ligand systems to minimize drug promiscuity at other aminergic GPCR sites' [1].

D3 receptor GPCR selectivity dopamine receptor ligands aminergic off-target CNS drug discovery

CCR5 Antagonist Scaffold Differentiation: 2,8-Diazaspiro[5.5]undecane versus 1-Oxa-3,9-diazaspiro[5.5]undecane in HIV-1 Entry Inhibition

Structure-activity relationship (SAR) studies of diazaspiro[5.5]undecane CCR5 antagonists revealed that replacement of the cyclic carbamate in the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template led to two distinct series: 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists, both demonstrating antiviral potency and selectivity [1]. Preliminary pharmacological screening of the 2,8-diazaspiro[5.5]undecane scaffold independently identified CCR5 antagonism as a potential therapeutic mechanism for HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. The structural distinction between 2,8-, 3,9-, and 1-oxa-3,9-substitution patterns is non-trivial: the 2,8-regioisomer positions the basic amines at different vectors relative to the spirocyclic core, which directly influences the geometry of functional group presentation to the CCR5 receptor binding pocket [1].

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor antiviral drug discovery spirocyclic scaffold

Immunomodulatory Scaffold Validation: 2,8-Diacyl-2,8-diazaspiro[5.5]undecane Patent Series with Antitumor and Anti-Infective Claims

Bristol-Myers Squibb has secured granted European patent EP3743425 (priority date January 23, 2018, granted November 27, 2024) covering 2,8-diacyl-2,8-diazaspiro[5.5]undecane compounds as immunomodulators [1][2]. The patent explicitly claims utility for treating cancer, infectious diseases, and septic shock through modulation of immune responses [3]. This represents a substantial pharmaceutical industry validation of the 2,8-diazaspiro[5.5]undecane core specifically (not 3,9- or other regioisomers) for immunomodulatory applications, with the granted patent status and Bristol-Myers Squibb's established expertise in immuno-oncology (e.g., nivolumab/Opdivo development) providing a strong signal of scaffold value.

immunomodulation PD-1/PD-L1 pathway cancer immunotherapy antiviral autoimmune disease

Prioritized Research and Industrial Application Scenarios for 2,8-Diazaspiro[5.5]undecane Dihydrochloride Procurement


Immuno-Oncology Drug Discovery: Synthesis of 2,8-Diacyl-2,8-diazaspiro[5.5]undecane Immunomodulators for PD-1/PD-L1 Pathway Modulation

Procure 2,8-diazaspiro[5.5]undecane dihydrochloride as the core scaffold for synthesizing 2,8-diacyl derivatives covered under granted European patent EP3743425 for immunomodulation [1]. The patent estate, owned by Bristol-Myers Squibb, claims utility in cancer, infectious diseases, and septic shock via immune response enhancement [1][2]. The dihydrochloride salt form provides optimal handling characteristics for the N2,N8-diacylation reactions required to generate the claimed immunomodulatory compounds, with the spirocyclic constraint conferring the specific vector geometry necessary for target engagement. This scenario is particularly relevant for medicinal chemistry teams developing novel cancer immunotherapy agents or antiviral immunomodulators requiring a validated, patent-protected scaffold.

CNS Drug Discovery: Design of Dopamine D3 Receptor-Selective Ligands with Reduced Aminergic Off-Target Promiscuity

Utilize 2,8-diazaspiro[5.5]undecane dihydrochloride as the orthosteric fragment for constructing D3 receptor ligands with minimized serotoninergic and adrenergic off-target interactions [1]. Comparative GPCR profiling has demonstrated that diazaspiro-containing D3R ligands exhibit substantially reduced promiscuity at 5-HT and adrenergic receptors compared to piperazine-based scaffolds [1]. The 2,8-substitution pattern enables orthogonal functionalization at both nitrogen positions, allowing systematic SAR exploration of linker length, appendage geometry, and substituent effects on D3R affinity (target range: Ki = 3-20 nM) and D2R/D3R selectivity (target ratio: >900) [1]. This application scenario addresses the critical need in CNS drug discovery for D3R ligands with clean off-target profiles to avoid adverse effects associated with aminergic receptor engagement.

Antiviral Drug Development: Synthesis of CCR5 Antagonist Candidates for HIV-1 Entry Inhibition

Deploy 2,8-diazaspiro[5.5]undecane dihydrochloride as a regioisomerically distinct scaffold for generating novel CCR5 antagonists with potential applications in HIV-1 infection, asthma, rheumatoid arthritis, and COPD [1][2]. The 2,8-substitution pattern provides an alternative vector geometry compared to the more extensively characterized 3,9-diazaspiro[5.5]undecane and 1-oxa-3,9-diazaspiro[5.5]undecan-2-one CCR5 antagonist series [1]. This structural differentiation offers intellectual property advantages for programs seeking patentable CCR5 antagonist chemotypes. The dihydrochloride salt enables efficient N-functionalization to install the lipophilic appendages and polar warheads required for CCR5 receptor binding pocket engagement and antagonism [1].

Antifolate Chemotherapy Research: Exploration of Non-Classical DHFR Inhibitor Scaffolds

Incorporate 2,8-diazaspiro[5.5]undecane dihydrochloride into antifolate drug discovery programs targeting dihydrofolate reductase (DHFR) inhibition [1]. The compound has documented DHFR inhibitory activity in L1210 murine leukemia cell-derived enzyme assays, providing a validated biochemical fingerprint distinct from classical diaminopyrimidine (e.g., methotrexate, trimethoprim) and pteridine-based antifolates [1]. The spirocyclic diamine core offers a structurally differentiated starting point for developing DHFR inhibitors potentially active against methotrexate-resistant cancer cell lines or with altered tissue distribution and pharmacokinetic properties. This scenario is most relevant for academic and industrial laboratories engaged in anticancer and antimicrobial antifolate research seeking novel chemotypes beyond traditional scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Diazaspiro[5.5]undecane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.